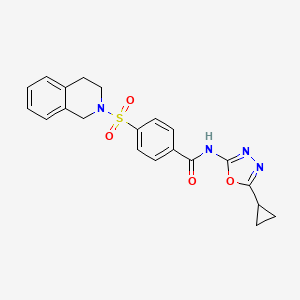

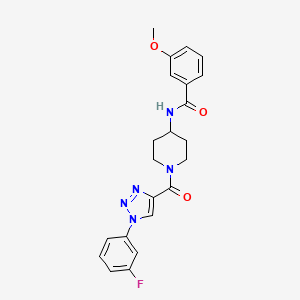

![molecular formula C19H27NO3 B2509304 4-[4-(叔丁基)苯基]-4-氧代-2-哌啶丁酸 CAS No. 329078-78-6](/img/structure/B2509304.png)

4-[4-(叔丁基)苯基]-4-氧代-2-哌啶丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid involves various strategies, including the resolution of diastereomeric amides and deamination reactions. For instance, the enantiomers of a related antilipidemic agent were prepared using Chiralcel OJ column chromatography and by synthesizing the racemate from optically active carboxylic acids. The resolution process utilized silica gel column chromatography, followed by deamination with N2O4 to obtain the optically active carboxylic acids . Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of compounds similar to 4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid. For example, the absolute configurations of the enantiomers of an antilipidemic agent were determined using X-ray analysis of a bromo-fluorobenzamide derivative . The crystal structure of tert-butyl 4-methylpiperazine-1-carboxylate revealed a chair conformation of the piperazine ring and specific dihedral angles between the rings in the molecule . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

The chemical behavior of tert-butyl-containing compounds includes reactions such as de-tert-butylating π-cyclizations, as seen in the synthesis of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates. These reactions can be controlled by the choice of Ag(I) salts, counterions, and additives to yield different products like hydroxypyrone or pulvinone . The stabilization of reactive intermediates like diselenoxophosphorane by the tert-butyl group also highlights the influence of tert-butyl substituents on the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted piperazine derivatives are characterized using various spectroscopic techniques, including LCMS, NMR, IR, and CHN elemental analysis. The compounds exhibit weak C–H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to their three-dimensional architecture . DFT calculations, molecular electrostatic potential, and frontier molecular orbitals studies provide insights into the physicochemical properties of these compounds .

科学研究应用

环境影响和命运

4-[4-(叔丁基)苯基]-4-氧代-2-哌啶丁酸,一种合成酚类抗氧化剂(SPA)已被广泛研究其在各种环境基质中的存在以及潜在的人体暴露途径。这些SPA在室内灰尘、室外空气颗粒物、海底沉积物和河水中被发现。人类暴露可能通过食物摄入、吞食灰尘和使用个人护理产品发生。这些SPA的一些转化产物已在环境和人体中检测到。毒性研究引起了关于肝毒性、内分泌干扰和致癌潜力的担忧。SPA的一个转化产物2,6-二叔丁基对苯醌(BHT-Q)以低浓度具有损伤DNA的潜力。建议未来的研究重点放在新型高分子量SPA的环境行为、多种SPA共同暴露的毒性以及开发具有较低毒性和迁移潜力的SPA以减少环境污染(Liu & Mabury, 2020)。

工业和生物技术应用

4-[4-(叔丁基)苯基]-4-氧代-2-哌啶丁酸和类似化合物由于其延缓氧化反应的能力而在各个行业中得到应用,从而延长产品的货架寿命。这些化合物的性质,包括溶解性、挥发性和对土壤和沉积物的结合,已成为环境命运研究的主题。例如,像醋酸丁酯和正丁醇这样的C4化合物与2-乙基己醇和2-乙基己酸等C8化合物相比更溶解和挥发。根据毒性数据,这些化合物通常被认为对鱼类、无脊椎动物、藻类和微生物造成较低的影响。它们在土壤和水中的快速生物降解,以及对水生生物的微不足道的威胁,突显了它们在某些工业应用中的适用性(Staples, 2001)。

治疗应用和研究

研究已经探讨了与4-[4-(叔丁基)苯基]-4-氧代-2-哌啶丁酸结构相似的化合物的治疗效果。例如,4-苯基丁酸(4-PBA)在尿素循环紊乱的临床应用中被用于化学伴侣的性质已被调查。4-PBA可以防止错误折叠蛋白的聚集并缓解内质网应激,通过协助蛋白折叠并减少启动促凋亡途径,可能为各种病理提供治疗益处。这突显了类似结构的化合物在生物医学研究和治疗中的潜力(Kolb et al., 2015)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been used in organic synthesis for the construction and functionalization of carbonyl compounds .

Biochemical Pathways

Similar compounds have been used in the synthesis of phenylboranes and heterocyclic compounds .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 5599±600 °C and a density of 110±01 g/cm3 .

Result of Action

Similar compounds have been used as additives to fabricate polyurethane (pu) based bistable nonvolatile memory devices with resistive switching characteristics .

Action Environment

Similar compounds have been used in environments with a temperature range up to their boiling point .

属性

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-19(2,3)15-9-7-14(8-10-15)17(21)13-16(18(22)23)20-11-5-4-6-12-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNRPWSMHSXNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

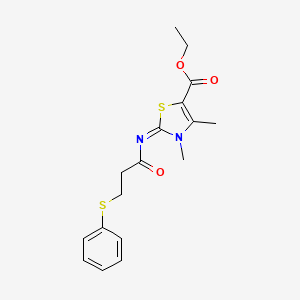

![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)

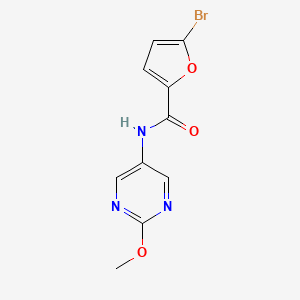

![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)

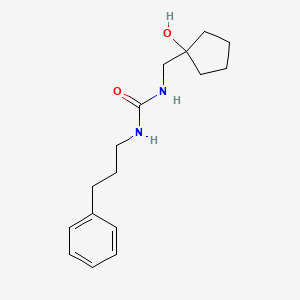

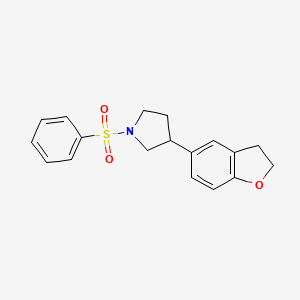

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)

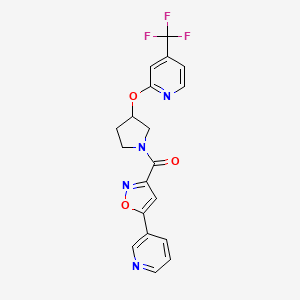

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)

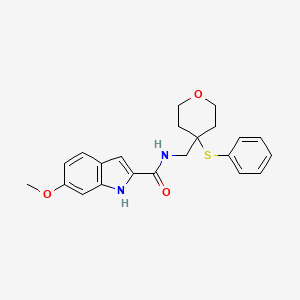

![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)